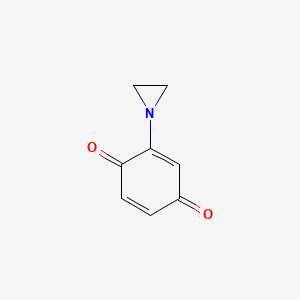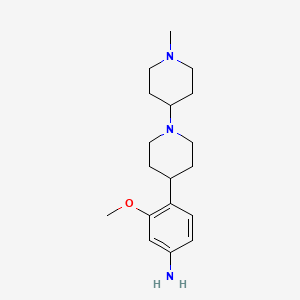![molecular formula C13H21N3O4 B13978050 4-(5-Hydroxymethyl-[1,3,4]oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13978050.png)
4-(5-Hydroxymethyl-[1,3,4]oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Hydroxymethyl-[1,3,4]oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a tert-butyl ester group
Preparation Methods
The synthesis of 4-(5-Hydroxymethyl-[1,3,4]oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common synthetic route includes the formation of the oxadiazole ring through the reaction of an amidoxime with a carboxylic acid derivative under dehydrating conditions. The piperidine ring is then introduced through nucleophilic substitution reactions. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxadiazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other functional groups using reagents like alkyl halides.
Esterification and Hydrolysis: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions
Scientific Research Applications
4-(5-Hydroxymethyl-[1,3,4]oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis:
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules. The piperidine ring can enhance the compound’s binding affinity and specificity towards its target .
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives and piperidine-containing molecules. For example:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in the position of the nitrogen atoms, leading to variations in their chemical properties and biological activities.
Piperidine derivatives: Compounds like piperidine-1-carboxylic acid tert-butyl ester share the piperidine ring but lack the oxadiazole moiety, resulting in different reactivity and applications
4-(5-Hydroxymethyl-[1,3,4]oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester stands out due to the combination of these two functional groups, offering unique chemical and biological properties.
Properties
Molecular Formula |
C13H21N3O4 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
tert-butyl 4-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H21N3O4/c1-13(2,3)20-12(18)16-6-4-9(5-7-16)11-15-14-10(8-17)19-11/h9,17H,4-8H2,1-3H3 |
InChI Key |
XQXKVCGBQIMRDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11H-[1,3,5]triazepino[3,2-a]benzimidazole](/img/structure/B13977991.png)


![1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol](/img/structure/B13978001.png)






![6-Bromo-8-methoxy-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B13978055.png)

![4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol](/img/structure/B13978073.png)
